molecular formula C19H15F3N2O3 B2883726 5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol CAS No. 849914-00-7

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

Cat. No.: B2883726
CAS No.: 849914-00-7
M. Wt: 376.335
InChI Key: OMNIJVGGDKGXQV-UHFFFAOYSA-N
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Description

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound characterized by its unique structure, which includes methoxy groups, a phenyl ring, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials, such as 4-methoxybenzaldehyde and trifluoromethyl-substituted reagents, under specific conditions to form the pyrimidine ring.

    Coupling Reactions: The pyrimidine ring is then coupled with a phenol derivative through a series of reactions, often involving catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated phenol derivatives or other substituted products.

Scientific Research Applications

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
  • 3-Hydroxy-2-(4-methoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]phenol

Uniqueness

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to its trifluoromethyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Biological Activity

5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H16F3N1O2\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_2

This structure features a pyrimidine ring substituted with trifluoromethyl and methoxy groups, which are significant for its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and diabetes.
  • Receptor Modulation : Preliminary research suggests that it may interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Data

Activity Type Description Reference
AntioxidantExhibits significant free radical scavenging activity.
AnticancerInhibits proliferation of cancer cell lines in vitro.
Anti-inflammatoryReduces cytokine production in macrophages.
Enzyme InhibitionShows inhibitory effects on specific kinases involved in cancer progression.

Case Study 1: Anticancer Properties

In a recent study, this compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Properties

IUPAC Name

5-methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-12-5-3-11(4-6-12)16-17(23-10-24-18(16)19(20,21)22)14-8-7-13(27-2)9-15(14)25/h3-10,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNIJVGGDKGXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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